molecular formula C21H25N3S B12487763 3-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)-1H-indole

3-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)-1H-indole

Cat. No.: B12487763
M. Wt: 351.5 g/mol
InChI Key: PBTHYSRKNBAWAF-UHFFFAOYSA-N
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Description

3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with a piperazine ring and a methylsulfanylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole intermediate . The final step involves the attachment of the methylsulfanylphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as palladium or platinum complexes, and the implementation of continuous flow reactors to enhance reaction efficiency . Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced indole derivatives

    Substitution: Halogenated, nitrated indole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole is unique due to its combination of an indole core, a piperazine ring, and a methylsulfanylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H25N3S

Molecular Weight

351.5 g/mol

IUPAC Name

3-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H25N3S/c1-25-19-8-6-17(7-9-19)15-23-10-12-24(13-11-23)16-18-14-22-21-5-3-2-4-20(18)21/h2-9,14,22H,10-13,15-16H2,1H3

InChI Key

PBTHYSRKNBAWAF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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